Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate

Physicochemical Properties Drug Design Permeability

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate (CAS 832090-47-8) is a disubstituted pyrimidine-5-carboxylate ester with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol. It exists as a key synthetic intermediate, most notably cited in patent literature for the construction of novel 5-substituted pyrimidine carbocyclic nucleoside drug candidates, where its methyl ester group, alongside 4-ethyl and 6-methyl substituents, provides a specific reactivity profile for further elaboration.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 832090-47-8
Cat. No. B12931046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-Ethyl-6-methylpyrimidine-5-carboxylate
CAS832090-47-8
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCC1=NC=NC(=C1C(=O)OC)C
InChIInChI=1S/C9H12N2O2/c1-4-7-8(9(12)13-3)6(2)10-5-11-7/h5H,4H2,1-3H3
InChIKeyOJLGOAPSTFSRKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate (CAS 832090-47-8): Core Role as a Specialized Pyrimidine Intermediate


Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate (CAS 832090-47-8) is a disubstituted pyrimidine-5-carboxylate ester with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol [1]. It exists as a key synthetic intermediate, most notably cited in patent literature for the construction of novel 5-substituted pyrimidine carbocyclic nucleoside drug candidates, where its methyl ester group, alongside 4-ethyl and 6-methyl substituents, provides a specific reactivity profile for further elaboration [2]. Unlike its tetrahydro or carboxylic acid counterparts, its fully aromatic core with a methyl ester handle is a deliberate design choice aimed at enabling efficient downstream transformations under mild conditions [2].

Why Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate Cannot Be Simply Replaced by Generic Pyrimidine Analogs


Seemingly minor structural variations across pyrimidine-5-carboxylate analogs translate into significant differences in physicochemical properties and synthetic utility. For example, replacing the methyl ester with a free carboxylic acid (CAS 832090-48-9) alters the hydrogen bond donor count from 0 to 1 and changes the rotatable bond count, fundamentally affecting solubility, reactivity, and the feasibility of subsequent amidation or esterification steps . Similarly, the fully aromatic core of the target compound dictates a different electronic environment and reaction pathway compared to saturated tetrahydro derivatives (e.g., methyl 4-ethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, CAS 555154-41-1), which contain sp3-hybridized centers and additional hydrogen bond donors . The specific 4-ethyl-6-methyl substitution pattern on the aromatic ring is also critical for its cited role as an intermediate for carbocyclic nucleosides, where it provides a pre-functionalized scaffold that cannot be easily replicated by 2- or 4-aryl analogs [1].

Quantitative Differentiation Evidence for Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate


Hydrogen Bond Donor Count Comparison: Methyl Ester vs. Free Carboxylic Acid

The methyl ester target compound has 0 hydrogen bond donors, compared to the corresponding free acid, 4-ethyl-6-methylpyrimidine-5-carboxylic acid (CAS 832090-48-9), which has 1 hydrogen bond donor [1]. This single donor difference can significantly impact passive membrane permeability and solubility in organic media, making the ester form more suitable for reactions requiring anhydrous conditions or non-polar environments.

Physicochemical Properties Drug Design Permeability

Rotatable Bond Count Comparison: Methyl Ester vs. Free Acid

The methyl ester possesses 3 rotatable bonds, whereas its corresponding free acid has only 2 [1]. This increased flexibility can influence entropic contributions to binding and crystallization behavior, making the ester a more conformationally adaptable building block for lead optimization libraries.

Conformational Flexibility Crystallization Molecular Recognition

Patent-Specific Application as a Carbocyclic Nucleoside Intermediate

Patent CN102603652A explicitly identifies the methyl 4-ethyl-6-methylpyrimidine-5-carboxylate scaffold as the critical starting material for synthesizing 5-formacylpyrimidine carbocyclic nucleoside derivatives [1]. The methyl ester group allows direct oxidation of the 5-methyl position to a formyl group, a transformation that is not directly accessible with the analogous ethyl ester or free acid without additional protection/deprotection steps. This specific reactivity is central to the patented process's claim of mild reaction conditions and suitability for industrial scale-up.

Antiviral Drug Synthesis Nucleoside Analogues Process Chemistry

High-Confidence Procurement Scenarios for Methyl 4-Ethyl-6-methylpyrimidine-5-carboxylate


Synthesis of 5-Formylpyrimidine Carbocyclic Nucleosides for Antiviral Research

Laboratories engaged in antiviral drug discovery, particularly those exploring carbocyclic nucleoside analogues, should prioritize this methyl ester based on the explicit route described in patent CN102603652A [1]. The methyl ester's ability to undergo direct methyl oxidation to an aldehyde is a key synthetic step that is not shared by the ethyl ester or free acid without additional synthetic manipulation, making it the direct-entry intermediate for the claimed family of compounds.

Lead Optimization Libraries Requiring Permeable, Conformationally Flexible Pyrimidine Scaffolds

Medicinal chemistry programs seeking to improve CNS permeability or membrane crossing will benefit from the methyl ester's hydrogen bond donor count of 0 and 3 rotatable bonds, compared to the more polar and rigid free acid [1]. These properties, computed from authoritative databases, support its selection over the acid form for cell-based assays where passive diffusion is critical.

Process Chemistry Scale-Up of Nucleoside Intermediates

The patent literature highlights that the synthetic operations using this methyl ester are characterized by a safe, simple operational process and mild reaction conditions, which are convenient for industrial production [2]. For teams transitioning from discovery to scale-up, prioritizing the exact intermediate validated in the patent can reduce process development time and mitigate scale-up risks compared to uncharted analogs.

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